1-Fluoro-2,4-dimethyl-5-nitrobenzene
Overview
Description
1-Fluoro-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the benzene ring
Scientific Research Applications
1-Fluoro-2,4-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
While the specific mechanism of action for 1-Fluoro-2,4-dimethyl-5-nitrobenzene is not detailed in the search results, a general mechanism for electrophilic substitution reactions has been proposed . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Safety and Hazards
Preparation Methods
The synthesis of 1-Fluoro-2,4-dimethyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-fluoro-2,4-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Fluoro-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-fluoro-2,4-dimethyl-5-aminobenzene, while oxidation of the methyl groups results in 1-fluoro-2,4-dicarboxy-5-nitrobenzene .
Comparison with Similar Compounds
1-Fluoro-2,4-dimethyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-2,4-dimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
1-Fluoro-2,4-dinitrobenzene: Contains an additional nitro group, increasing its electron-withdrawing capacity and reactivity.
1-Fluoro-2,4-dimethyl-5-aminobenzene: The amino group is an electron-donating group, altering the compound’s reactivity and making it more nucleophilic.
Properties
IUPAC Name |
1-fluoro-2,4-dimethyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXPEFPOIQDRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308707 | |
Record name | 1-fluoro-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-22-2 | |
Record name | 345-22-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-fluoro-2,4-dimethyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70308707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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